
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexatriene ring with two carboxylic acid groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexatriene ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the cyclohexatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the ring.
Aplicaciones Científicas De Investigación
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but lacks the triene ring.
Cyclohexa-1,3,5-triene: Similar ring structure but without carboxylic acid groups.
Benzoic acid: Contains a benzene ring with a single carboxylic acid group.
Uniqueness
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid is unique due to the combination of a cyclohexatriene ring and two carboxylic acid groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H6O4 |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
(113C)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,7+1 |
Clave InChI |
XNGIFLGASWRNHJ-FBJYZXDHSA-N |
SMILES isomérico |
C1=CC=[13C](C(=C1)C(=O)O)[13C](=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


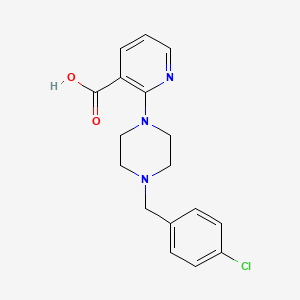

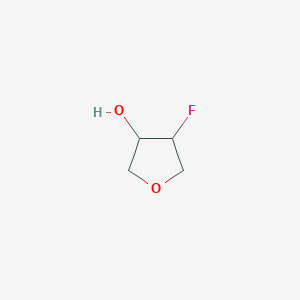
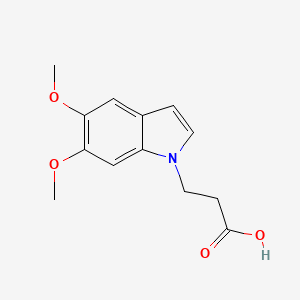
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
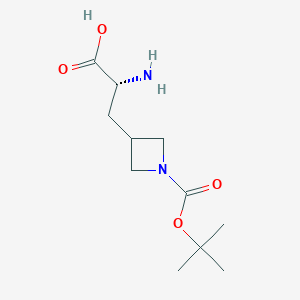

![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)
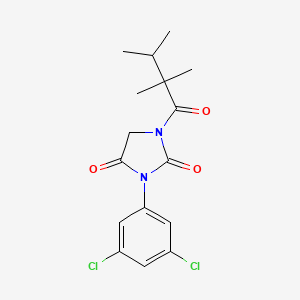
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)

![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)
